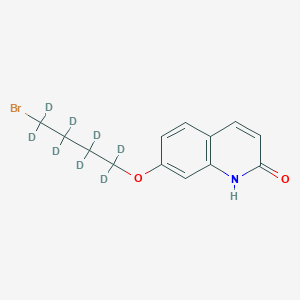
7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a deuterated derivative of 7-(4-Bromobutoxy)quinolin-2(1H)-one. This compound is characterized by the presence of a bromobutoxy group attached to the quinolinone core. The deuterium atoms in the compound are often used in research to study reaction mechanisms and metabolic pathways due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 typically involves the following steps:
Starting Material: The synthesis begins with quinolin-2(1H)-one.
Bromination: The quinolin-2(1H)-one is brominated to introduce the bromine atom at the desired position.
Alkylation: The brominated quinolin-2(1H)-one is then reacted with 4-bromobutanol to introduce the bromobutoxy group.
Deuteration: Finally, the compound is subjected to deuteration to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinone core.
Hydrolysis: The bromobutoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolinones, while oxidation and reduction reactions can produce quinolinone derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 involves its interaction with specific molecular targets. The bromobutoxy group can participate in binding interactions with enzymes or receptors, influencing their activity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, providing insights into reaction mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: Similar structure but lacks deuterium atoms.
7-(4-Bromobutoxy)-2(1H)-quinolinone: The non-deuterated version of the compound.
7-(4-Chlorobutoxy)quinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
Uniqueness
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing metabolic pathways and studying reaction mechanisms with greater precision.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
Clave InChI |
MBOHAVAGDOGRBS-RXCFTJSRSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




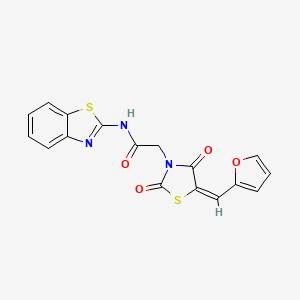
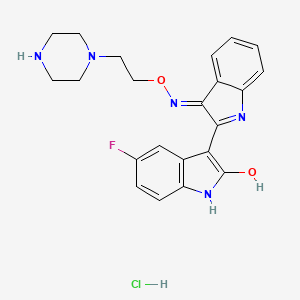
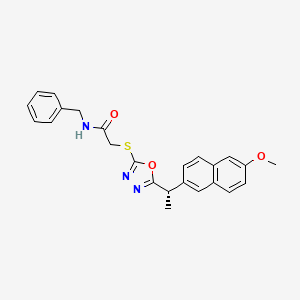

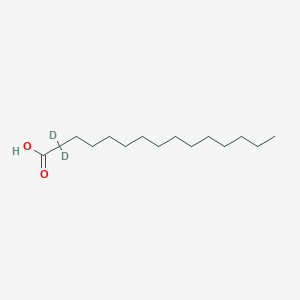

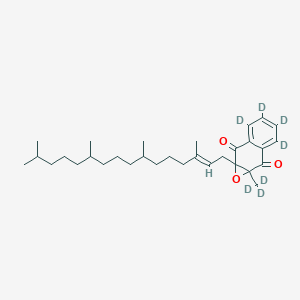
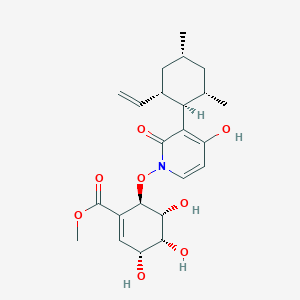
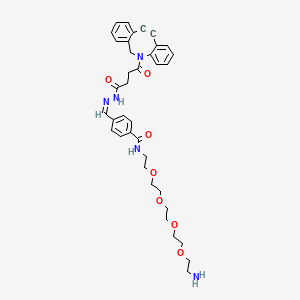

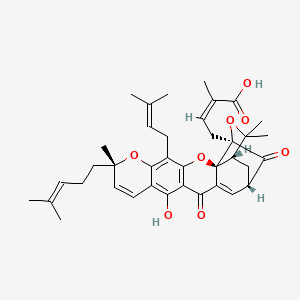
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
